N-(3-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide
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Overview
Description
N-(3-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with cyano, oxo, and sulfonamide groups, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthyridine core, followed by the introduction of the cyano and oxo groups. The final step involves the attachment of the difluorobenzenesulfonamide moiety.
Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of Functional Groups: The cyano and oxo groups can be introduced via nitrile and oxidation reactions, respectively.
Attachment of the Sulfonamide Group: This step typically involves the reaction of the naphthyridine intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Pharmacology: It can be used in pharmacological studies to investigate its effects on biological systems and its potential therapeutic benefits.
Materials Science: The compound’s unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(3-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide: can be compared with other naphthyridine derivatives, such as:
Uniqueness
The presence of the difluorobenzenesulfonamide group in this compound imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
N-[3-(3-cyano-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-6-yl)-3-oxopropyl]-2,6-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O4S/c19-13-2-1-3-14(20)17(13)29(27,28)22-6-4-16(25)24-7-5-15-12(10-24)8-11(9-21)18(26)23-15/h1-3,8,22H,4-7,10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONIZPHEJVSXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CCNS(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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